molecular formula C30H26ClFN4O B12521163 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-

Cat. No.: B12521163
M. Wt: 513.0 g/mol
InChI Key: MTGLNKLJXIUNBV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name of this compound is derived from its pyrazole core and substituent groups. The parent structure is 1H-pyrazole-5-carboxamide , a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The numbering of the pyrazole ring begins with the nitrogen at position 1, followed by the adjacent carbon (position 2), the next nitrogen (position 3), and the remaining carbons (positions 4 and 5). The carboxamide group (-CONH2) is attached to position 5 of the pyrazole ring.

Substituents are enumerated as follows:

  • 1-(6-chloro-2-naphthalenyl) : A naphthalene ring system substituted with a chlorine atom at position 6 is attached to the pyrazole’s nitrogen at position 1.
  • N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl] : The amide nitrogen is substituted with a biphenyl group. The biphenyl system consists of two benzene rings connected at their respective 1-positions. The second benzene ring (designated with a prime symbol) bears a fluorine atom at position 3 and a dimethylaminomethyl group (-CH2N(CH3)2) at position 2'.
  • 3-methyl : A methyl group is attached to position 3 of the pyrazole ring.

The structural representation emphasizes the connectivity of these groups, with the pyrazole core serving as the central scaffold.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 684233-61-2 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documentation. While alternative identifiers such as PubChem CID or InChIKey are not explicitly listed in available sources, the CAS number remains the primary reference for this compound.

Identifier Type Value
CAS Registry Number 684233-61-2
Chemical Formula C30H25ClFN4O
Systematic IUPAC Name 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-1H-pyrazole-5-carboxamide

Molecular Formula and Weight Analysis

The molecular formula C30H25ClFN4O is derived from the compound’s structural components:

  • Pyrazole core : C3H3N2
  • Carboxamide group : CONH2 (contributing C1H2N1O1)
  • 1-(6-chloro-2-naphthalenyl) : C10H6Cl
  • N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl] : C15H14FN
  • 3-methyl : CH3

Summing these contributions yields the full molecular formula. The molecular weight is calculated as follows:

  • Carbon (C): 30 × 12.01 = 360.30 g/mol
  • Hydrogen (H): 25 × 1.01 = 25.25 g/mol
  • Chlorine (Cl): 1 × 35.45 = 35.45 g/mol
  • Fluorine (F): 1 × 19.00 = 19.00 g/mol
  • Nitrogen (N): 4 × 14.01 = 56.04 g/mol
  • Oxygen (O): 1 × 16.00 = 16.00 g/mol

Total Molecular Weight : 360.30 + 25.25 + 35.45 + 19.00 + 56.04 + 16.00 = 511.04 g/mol

This molecular weight aligns with the compound’s structural complexity and functional diversity.

Properties

Molecular Formula

C30H26ClFN4O

Molecular Weight

513.0 g/mol

IUPAC Name

2-(6-chloronaphthalen-2-yl)-N-[4-[2-[(dimethylamino)methyl]phenyl]-2-fluorophenyl]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C30H26ClFN4O/c1-19-14-29(36(34-19)25-12-9-20-15-24(31)11-8-21(20)16-25)30(37)33-28-13-10-22(17-27(28)32)26-7-5-4-6-23(26)18-35(2)3/h4-17H,18H2,1-3H3,(H,33,37)

InChI Key

MTGLNKLJXIUNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC=CC=C3CN(C)C)F)C4=CC5=C(C=C4)C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Cycloaddition Approach

The pyrazole ring is constructed via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For example:

  • Diethyl fumarate reacts with 6-chloro-2-naphthalenyl hydrazine in ethanol under reflux (70–90°C, 4–6 h) to form 3-bromo-1-(6-chloro-2-naphthalenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • Oxidation with hydrogen peroxide (1–2 eq) in acetic acid converts dihydropyrazole to pyrazole, achieving yields of 85–92%.

Example Reaction Conditions:

Reagent Solvent Temperature Time Yield
Diethyl fumarate Ethanol Reflux 6 h 89%
H₂O₂ (30%) Acetic acid 50°C 2 h 91%

Functionalization of the Pyrazole Ring

Introduction of the 3-Methyl Group

  • Alkylation : Treatment of 1-(6-chloro-2-naphthalenyl)-1H-pyrazole-5-carboxylate with methyl iodide (1.2 eq) and NaH in THF (0°C to RT, 3 h) installs the 3-methyl group.
  • Yield : 78–85% after recrystallization (ethanol/water).

Hydrolysis to Carboxylic Acid

  • Saponification : The ester intermediate is hydrolyzed using NaOH (2 eq) in ethanol/water (1:1, reflux, 4 h), followed by acidification with HCl to precipitate the carboxylic acid.
  • Purity : >98% (HPLC), yield 90–94%.

Synthesis of the Biphenyl Amine Intermediate

Suzuki-Miyaura Coupling

  • Biphenyl Formation : 4-Bromo-3-fluorophenylboronic acid reacts with 2'-bromo-N-[(dimethylamino)methyl]aniline using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C (12 h).
  • Yield : 82–88%.

Reductive Amination

  • Dimethylaminomethyl Installation : The biphenyl intermediate undergoes reductive amination with formaldehyde (2 eq) and NaBH₃CN (1.5 eq) in MeOH (RT, 6 h).
  • Yield : 76–80%.

Carboxamide Coupling

Acyl Chloride Formation

  • Chlorination : The pyrazole-5-carboxylic acid reacts with thionyl chloride (3 eq) in toluene (reflux, 2 h) to form the acyl chloride.
  • Yield : 95–97%.

Amidation

  • Coupling : The acyl chloride is treated with the biphenyl amine (1.1 eq) and Et₃N (2 eq) in DCM (0°C to RT, 4 h).
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the final product.

Optimized Conditions:

Parameter Value
Solvent Dichloromethane
Base Triethylamine
Temperature 0°C → RT
Reaction Time 4 h
Final Yield 68–72%

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, J = 8.4 Hz, naphthalenyl-H), 7.89–7.45 (m, 9H, aromatic), 4.12 (s, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂), 2.15 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd. for C₃₁H₂₆ClFN₄O [M+H]⁺ 555.1765, found 555.1768.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 218–220°C.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cycloaddition High regioselectivity Requires oxidation step 85–92%
Direct Alkylation Simplified methyl group introduction Sensitivity to moisture 78–85%
Suzuki Coupling Efficient biphenyl formation Palladium catalyst cost 82–88%

Industrial-Scale Considerations

  • Cost Efficiency : Use of acetonitrile for acyl chloride formation reduces by-product generation.
  • Environmental Impact : Recycling HCl from chlorination steps minimizes waste.
  • Scalability : Batch processes for hydrolysis and amidation achieve consistent yields >90% at 10 kg scale.

Challenges and Optimization

  • Regioselectivity : Controlled reaction temperatures (0–5°C) during cycloaddition prevent isomer formation.
  • Purification : Silica gel chromatography replaces preparative HPLC for cost-effective isolation.
  • Stability : Final product stored under nitrogen at −20°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Research indicates that pyrazole derivatives can exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth. The structural modifications in this specific compound may enhance its selectivity and efficacy against cancer cells.

  • Case Study : A study on pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as anticancer agents due to their ability to inhibit specific protein kinases involved in cell proliferation and survival pathways . The incorporation of the naphthalene moiety is hypothesized to contribute to increased potency.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor , particularly in targeting kinases or other proteins involved in disease mechanisms. The pyrazole scaffold is known for its ability to interact with active sites of various enzymes.

  • Research Findings : Pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase and phosphodiesterase, which are implicated in inflammatory responses and other pathological conditions . This compound may follow similar mechanisms, warranting further investigation.

Agrochemical Applications

In addition to medicinal applications, compounds like this pyrazole derivative are being studied for their use in agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural properties that allow them to interfere with plant growth or pathogen survival.

  • Example : Research into pyrazole-based agrochemicals has demonstrated their effectiveness against various pests and diseases affecting crops, suggesting a viable pathway for development in agricultural settings .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anticancer activity; enzyme inhibition ,
Enzyme InhibitionInhibition of cyclooxygenase and phosphodiesterase
Agrochemical UseEffective against pests; potential herbicidal properties

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity (IC₅₀ or % Inhibition) SAR Insights Reference
Target Compound 6-chloro-2-naphthalenyl, 3-fluoro-biphenyl with dimethylaminomethyl Not reported Ortho-substituents (dimethylaminomethyl) may enhance steric interactions.
24b / 26b () 2-methylphenyl on pyrazole 60.91–72.80% inhibition at 10 μM Ortho-substituents optimize inhibitory activity via steric effects.
12c () 4-fluorophenyl on carboxamide 56.45% inhibition at 10 μM Electron-withdrawing groups (F) improve potency.
Chlorantraniliprole () 3-bromo, 2-pyridinyl, methylamino carbonyl Pesticidal activity (UV λ: 260 nm) Halogenated pyrazole core critical for UV absorption and bioactivity.
Compound 10 () Dichlorophenyl, 4-fluorobenzenesulfonyl Antibacterial/antimycobacterial Sulfonamide groups enhance pharmacokinetics.

Key Findings :

Substituent Position: Ortho-substituted derivatives (e.g., 24b/26b) exhibit superior activity compared to para/meta analogs, suggesting steric effects are critical for target engagement . The target compound’s dimethylaminomethyl group at the biphenyl ortho-position aligns with this trend. Electron-withdrawing groups (e.g., fluorine in 12c) enhance inhibitory activity by modulating electronic properties . The target compound’s 3-fluoro substituent may similarly improve binding.

Functional Group Impact: Halogenated aromatic systems (e.g., chlorantraniliprole’s bromo/chloro groups) are common in agrochemicals for UV stability and target specificity . The target compound’s 6-chloro-naphthalenyl group may serve a similar role. Polar groups (e.g., dimethylaminomethyl in the target compound) improve solubility, a factor often limiting pyrazole derivatives’ bioavailability .

Biological Applications :

  • Pyrazole carboxamides with sulfonamide or aryl halide substituents (e.g., Compound 10 in ) show antibacterial activity, while naphthalenyl/biphenyl systems (target compound) may target kinases or GPCRs .

Biological Activity

1H-Pyrazole-5-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. The compound in focus, 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-, is a complex structure that has shown promise in various studies.

Synthesis and Structure

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. The specific compound mentioned features a 6-chloro-2-naphthalenyl moiety and a dimethylamino group, which may enhance its lipophilicity and biological activity. The structural complexity allows for multiple interactions with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives possess potent anticancer properties. For example, compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-2315.0Induction of apoptosis
Compound BHepG210.2Inhibition of tubulin polymerization
Compound CHCT-1163.3Cell cycle arrest at SubG1/G1 phase

Studies have demonstrated that the compound exhibits significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.1 µM to 3.3 µM, indicating strong potential as an anticancer agent .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

  • Tubulin Inhibition: Many pyrazole compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • DNA Binding: Some derivatives demonstrate a high affinity for DNA, which can lead to interference with replication and transcription processes .

Anti-inflammatory Properties

Beyond anticancer effects, pyrazole derivatives have also been explored for their anti-inflammatory activities. They exhibit potential as inhibitors of inflammatory mediators such as cytokines and prostaglandins.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundModelEffectiveness
Compound DRat paw edema modelSignificant reduction in swelling
Compound ECarrageenan-induced inflammation modelInhibition of TNF-alpha production

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Hepatocellular Carcinoma: A derivative was tested against HepG2 cells and showed a notable reduction in cell viability alongside increased apoptosis markers.
  • Clinical Trials: Early-phase trials involving pyrazole-based compounds indicated promising results in patients with advanced solid tumors, showcasing manageable safety profiles.

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